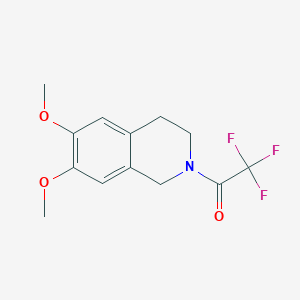
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also modulate the immune system and enhance the body's natural defenses against cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline can affect various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, which is known to contribute to the development of various diseases. It may also modulate the activity of certain signaling pathways involved in inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high potency. This compound has been shown to be effective at relatively low concentrations, making it a cost-effective option for researchers. Additionally, its relatively simple synthesis method and availability make it a convenient option for lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage and improve cognitive function in animal models.
Another area of research is its potential as an anti-viral agent. Studies have shown that this compound can inhibit the replication of certain viruses, including the herpes simplex virus.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This may involve studying its effects on various signaling pathways and biochemical processes in the body.
Métodos De Síntesis
The synthesis of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can then be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propiedades
Nombre del producto |
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Fórmula molecular |
C13H14F3NO3 |
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3NO3/c1-19-10-5-8-3-4-17(12(18)13(14,15)16)7-9(8)6-11(10)20-2/h5-6H,3-4,7H2,1-2H3 |
Clave InChI |
HWUAOACPIMVSJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
SMILES canónico |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)



![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)





![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)